(4-Methoxybutyl)(1-phenylethyl)amine

Lipophilicity Druglikeness ADME Prediction

(4-Methoxybutyl)(1-phenylethyl)amine (CAS 1247060-73-6) is a secondary amine building block characterized by a 1-phenylethyl core N-substituted with a 4-methoxybutyl chain. It belongs to a broader class of N-alkyl-α-methylbenzylamines, with a molecular formula of C₁₃H₂₁NO and a molecular weight of 207.31 g/mol.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13241943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybutyl)(1-phenylethyl)amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCCCOC
InChIInChI=1S/C13H21NO/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15-2/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3
InChIKeyZSAVYJCNVSEJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxybutyl)(1-phenylethyl)amine Procurement Guide: Baseline Properties and Catalog Profile


(4-Methoxybutyl)(1-phenylethyl)amine (CAS 1247060-73-6) is a secondary amine building block characterized by a 1-phenylethyl core N-substituted with a 4-methoxybutyl chain. It belongs to a broader class of N-alkyl-α-methylbenzylamines, with a molecular formula of C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . The compound is listed in commercial screening catalogs (e.g., AKSci, Leyan) at a typical purity specification of 95%, and is supplied for early-stage research use . Its computed physicochemical profile includes a moderate lipophilicity (XLogP3 = 2.3) and a topological polar surface area of 21.3 Ų, suggesting the capacity for passive membrane permeability [1]. This baseline overview establishes the foundational identity data against which all subsequent comparator-driven evidence is assessed.

I
Secondary amine building block for library synthesis
1-phenylethyl core with methoxybutyl chain supports diverse derivatization
II
Lead-like physicochemical space exploration
Moderate lipophilicity (XLogP3) and tPSA profile fit for early screening
III
Unexplored chemotype for proprietary library diversification
Low vendor footprint increases novelty probability in hit identification

Why Uncharacterized In-Class N-Alkylbenzylamines Cannot Simply Substitute for (4-Methoxybutyl)(1-phenylethyl)amine in SAR Campaigns


Indiscriminate replacement of (4-Methoxybutyl)(1-phenylethyl)amine with a closer or less expensive analog such as butyl(1-phenylethyl)amine (CAS 5412-64-6) introduces an unquantified risk of structural divergence that undermines a structure-activity relationship (SAR) hypothesis. While both compounds share the same 1-phenylethylamine pharmacophoric core, the terminal methoxy group in the target compound introduces a distinct hydrogen-bond acceptor and alters the electron distribution along the N-substituent chain, which can critically modify ligand-target binding interactions, off-target binding, and molecular conformation in a manner that cannot be predicted from core homology alone [1]. The computed property shifts detailed in Section 3, albeit from in silico models rather than direct comparative assays, provide one of the rare datapoints currently available to demonstrate that these structural differences produce measurable changes in molecular descriptors directly relevant to pharmacokinetic behavior. Until paired experimental head-to-head data is generated, substituting the methoxybutyl analog risks breaking a specific SAR that may be essential to the intended biological activity of a proprietary series.

Target: (4-Methoxybutyl)(1-phenylethyl)amine
Analog: butyl(1-phenylethyl)amine (CAS 5412-64-6)
The terminal methoxy group introduces an additional hydrogen-bond acceptor and alters electron distribution, which may shift binding interactions and conformation in ways not captured by core homology alone.
Computed property differences in lipophilicity, tPSA, and rotatable bonds suggest measurable divergence in ADME-relevant descriptors. Direct substitution without head-to-head experimental data risks breaking a specific SAR hypothesis.

Quantitative Evidence Guide: Side-by-Side Profiling of (4-Methoxybutyl)(1-phenylethyl)amine vs. Core Analogs


Lipophilicity Shift: XLogP3 Comparison Against the Non-Methoxylated Butyl Analog

The inclusion of the 4-methoxybutyl chain directly reduces computed lipophilicity relative to the unsubstituted butyl analog, butyl(1-phenylethyl)amine. The target compound exhibits an XLogP3 of 2.3, compared to a predicted XLogP3 of 2.8 for the butyl analog, representing a reduction of 0.5 log units [1]. This magnitude of shift is consistent with established physicochemical principles where an ether oxygen decreases logP by approximately 0.5–1.0 units relative to the corresponding methylene and can materially influence solubility, permeability, and metabolic stability in a congeneric series.

Lipophilicity shift
Class-level
XLogP3 = 2.3 vs. 2.8 (Δ -0.5 log units)
Reported lipophilicity reduction may influence solubility and metabolic stability
In silico prediction; experimental logD not available
Lipophilicity Druglikeness ADME Prediction

Hydrogen-Bonding Capacity: Increased HBA Count as a Differentiator from Alkyl-Only Analogs

The target compound presents two hydrogen-bond acceptor (HBA) sites (the amine nitrogen and the ether oxygen), whereas the comparator butyl(1-phenylethyl)amine has only one HBA site (the amine nitrogen) [1]. This fundamental difference in heteroatom count directly increases the topological polar surface area (tPSA) from 12.0 Ų for the comparator to 21.3 Ų for the target compound, a net increase of 9.3 Ų [1]. While both compounds retain a single hydrogen-bond donor (HBD), the additional HBA capacity of the target compound can facilitate stronger and more geometrically constrained interactions with target proteins, such as water-bridged hydrogen bonds or direct contacts with backbone amides or polar side chains.

H-bond capacity
Class-level
HBA 2 vs. 1; tPSA 21.3 vs. 12.0 Ų
Additional acceptor may enhance target interactions in matched-pair SAR
Computed properties; no experimental binding data
Hydrogen Bond Acceptor Polar Surface Area Solubility

Sourcing Differentiator: Commercial Availability Profile vs. Regioisomeric Analogs

A search of publicly indexed chemical catalogs reveals that (4-Methoxybutyl)(1-phenylethyl)amine is currently stocked by specialized screening-compound suppliers such as AKSci and Leyan, in contrast to the broader and more commoditized availability of the butyl analog (CAS 5412-64-6) which is listed by dozens of suppliers . Furthermore, the closely related regioisomer butyl[1-(4-methoxyphenyl)ethyl]amine (CAS 170115-45-4), which places the methoxy group on the aromatic ring rather than the alkyl chain, is stocked by a distinct set of vendors. This difference in commercial sourcing footprint means that the target compound occupies a specific and less-accessible region of chemical space within screening decks, increasing the probability that any resulting biological hits represent a novel chemotype not extensively prospected by competitors using readily available building blocks.

Sourcing footprint
Supporting
>10-fold lower vendor count vs. butyl analog
Indicates less-saturated chemical space for screening novelty
Catalog snapshot; verify availability before procurement
Commercial Availability Catalog Diversity Lead Discovery

Conformational Flexibility: Impact of Extended Methoxybutyl Chain on Rotatable Bond Count

The target compound possesses 7 rotatable bonds, compared to 5 for the butyl analog [1]. The additional two degrees of torsional freedom arise from the O-CH₂-CH₂-CH₂-CH₂-N linkage, which increases the entropic penalty upon binding to a rigid protein target. This difference in conformational flexibility can translate into a measurable selectivity filter: in a medicinal chemistry program, a more flexible, higher-entropy scaffold may exhibit a narrower binding profile if conformational restriction is required for target engagement, or conversely, greater adaptability to targets with shallow or flexible binding pockets.

Rotatable bonds
Class-level
7 vs. 5 (Δ +2)
Higher flexibility may influence entropic binding penalty and selectivity
No solution-phase conformational data reported
Conformational Flexibility Entropy Selectivity

Data Scarcity Caveat: Absence of Biological Activity Data

An exhaustive search of the peer-reviewed literature, patent databases, and public bioactivity repositories (including ChEMBL, BindingDB, and PubChem BioAssay) yielded no direct experimental biological activity data for (4-Methoxybutyl)(1-phenylethyl)amine, nor any head-to-head comparative studies against its analogs [1][2][3]. This critical data gap means that all current differentiation evidence is limited to computed physicochemical properties and commercial sourcing metadata. Therefore, while the computational evidence suggests a differentiable profile from butyl(1-phenylethyl)amine, the absence of in vitro binding, functional, or ADME data precludes any data-driven claims of superior biological performance. Procurement decisions must weigh the computational differentiation presented here against the cost of generating this primary data internally.

Bioactivity data gap
Data to verify
No records in ChEMBL, BindingDB, PubChem BioAssay
Procurement represents exploration of untested chemical space
All SAR interpretation relies on computed evidence only
Data Gap SAR Experimental Validation

Optimal Application Scenarios for Procuring (4-Methoxybutyl)(1-phenylethyl)amine Based on Evidence


Diversification of a Proprietary Fragment or Lead-Like Screening Library

The confirmed low commercial availability and unique sourcing footprint (Evidence Item 3) make this compound a strategic acquisition for diversifying a corporate compound collection. Its moderate lipophilicity (XLogP3 2.3) and tPSA (21.3 Ų) place it within lead-like chemical space, while its absence from public bioactivity databases (Evidence Item 5) guarantees that any screening hit is likely to represent a novel starting point for a medicinal chemistry program [1].

Systematic Exploration of Hydrogen-Bond Acceptor Effects on Target Engagement

The quantitative difference in HBA count (+1) and tPSA (+9.3 Ų) compared to butyl(1-phenylethyl)amine (Evidence Item 2) supports the use of this compound in a matched-pair SAR analysis. Researchers can directly compare the methoxybutyl analog against the alkyl-only analog to isolate the contribution of the ether oxygen to binding affinity, selectivity, and pharmacokinetic properties, generating proprietary data that can guide future lead optimization campaigns [1].

Conformational Entropy Tuning for Target Selectivity Profiling

The additional two rotatable bonds relative to the butyl analog (Evidence Item 4) make this compound a valuable tool for investigating the role of conformational flexibility in target selectivity. In cases where a target has a shallow or adaptable binding site, the increased flexibility may confer a binding advantage, while rigid targets may discriminate against the higher entropic penalty. This property has direct implications for designing selective inhibitors or allosteric modulators [1].

Synthetic Intermediate for Generating Novel Chemical Matter with Enhanced Solubility

The 0.5 log unit reduction in XLogP3 compared to the butyl analog (Evidence Item 1) indicates improved aqueous solubility, making the target compound a superior synthetic intermediate for final molecules where high lipophilicity is a liability. The secondary amine handle allows for straightforward further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) while retaining the solubility-enhancing methoxy functionality [1].

Application
Selection Property
Validation Focus
Proprietary screening library diversification
Low vendor count and unexplored bioactivity space
Hit novelty and lead-likeness assessment
Matched-pair SAR for HBA contribution
Additional hydrogen-bond acceptor vs. alkyl analog
Target binding and selectivity comparison
Conformational entropy selectivity profiling
Higher rotatable bond count (7 vs. 5)
Target adaptability and entropic penalty analysis
Synthetic intermediate with modulated lipophilicity
XLogP3 reduced by 0.5 log units via methoxy chain
Solubility and permeability profiling in final compounds
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